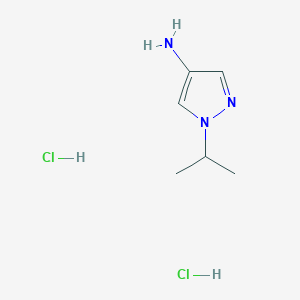

1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole compounds, which are structurally similar to pyrazole, are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation .Molecular Structure Analysis

The molecular structure of these compounds typically includes a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on the specific compound and conditions. For example, variations of the Baltz-Schiemann reaction allow synthesis of fluorinated pyridines in almost quantitative yields .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Generation of Structurally Diverse Compounds

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was used to generate a diverse library of compounds through alkylation and ring closure reactions. This compound underwent reactions with various amines, including monocyclic NH-azoles like pyrazole, resulting in structurally diverse derivatives such as pyrazolines and pyridines (Roman, 2013).

Facile Synthesis of Flexible Ligands

The facile synthesis of flexible ligands, including bis(pyrazol-1-yl)alkanes, was accomplished in a superbasic medium. The reaction of pyrazoles with various compounds, like 1,3-dibromopropane, led to the creation of these ligands. Such syntheses are pivotal for developing new compounds with potential applications in various fields (Potapov et al., 2007).

Antimicrobial Activity

1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ones showed significant to moderate antimicrobial activity. This finding indicates the potential of pyrazole derivatives in developing new antimicrobial agents (Sid et al., 2013).

Catalytic Synthesis and Antioxidant Properties

A series of pyrazole derivatives demonstrated potent antioxidant properties, indicating their potential use in biomedical applications. These compounds were synthesized using TiO2-ZnS in ethanol under specific conditions and showed promising results in antioxidant activity tests (Prabakaran et al., 2021).

Modification of Hydrogels for Medical Applications

Radiation-induced hydrogels modified with various amines, including pyrazole derivatives, exhibited higher thermal stability and promising biological activities. These modified hydrogels could be used in medical applications due to their enhanced properties (Aly & El-Mohdy, 2015).

Antibacterial and Antifungal Agents

New pyrazole ligands were synthesized and used to create coordination complexes that exhibited enhanced antibacterial and antifungal activities. These complexes show potential as effective pharmacological agents (Draoui et al., 2022).

Mécanisme D'action

The mechanism of action of these compounds can also vary widely. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-propan-2-ylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(2)9-4-6(7)3-8-9;;/h3-5H,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXWKDGIQUJKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2717610.png)

![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)

![7-tert-butyl-2-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2717624.png)

![N-(2-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2717630.png)

![1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717631.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)